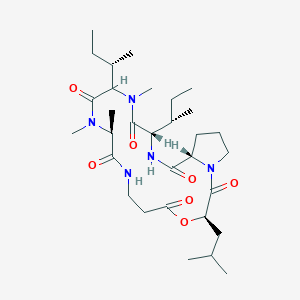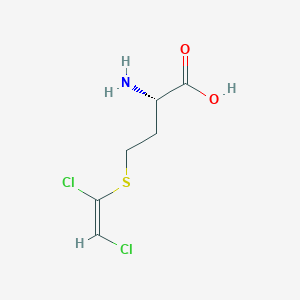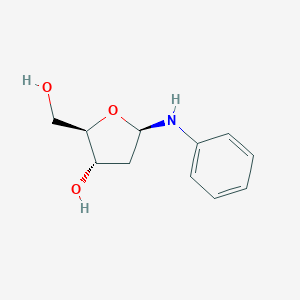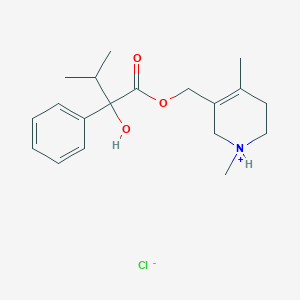
Epelmycin D
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Epelmycin D is a tetracycline antibiotic that is derived from the natural compound oxytetracycline. It was first discovered in the 1950s and has since been used in the treatment of various bacterial infections. This compound has been found to be effective against a wide range of Gram-positive and Gram-negative bacteria, making it a valuable tool in the fight against infectious diseases.
科学的研究の応用
Cellular Viability and Lineage Phenotype Analysis
Epelmycin D's application in cellular studies is notable. It is used in combination with viability markers like annexin V and 7‐aminoactomycin D (7AAD) for studying apoptosis and cell death through flow cytometry. This method is pivotal in understanding cellular responses in various lineages, aiding in biomedical research and therapeutic developments (Quinn et al., 2007).
Photodynamic Action in Cancer Research
This compound plays a significant role in the study of photodynamic action on cancer cells. Its ability to generate reactive oxygen species when photosensitized has been a crucial area of research. This understanding aids in the development of photodynamic therapy strategies for cancer treatment (Pan et al., 2001).
Drug Delivery and DNA Interaction
Significant strides have been made in the use of this compound analogs for drug delivery, especially in targeting DNA structures. Studies focus on its interaction with DNA, impacting the field of genomics and molecular medicine. This application is particularly relevant in the design of targeted cancer therapies (Sinha & Purkayastha, 2020).
Apoptosis Induction in Cancer Cells
Research on this compound derivatives like methylated actinomycin D shows their potential in inducing apoptosis in cancer cells. Understanding these mechanisms is vital in cancer biology and therapy, offering insights into novel treatment avenues (Chen et al., 2013).
Chiral Analysis in Organic Chemistry
This compound is also utilized in the field of organic chemistry, specifically in chiral analysis of carboxylic acids. Its use as a chiral solvating agent in NMR spectroscopy demonstrates its versatility beyond biomedical applications (Bai et al., 2019).
Promoter G-quadruplex Binding in Gene Regulation
The binding of this compound to oncogenic promoter G-quadruplex DNA reveals a novel mechanism in gene regulation. This research is crucial for understanding gene expression control in cancer and developing strategies for gene-targeted therapies (Kang & Park, 2009).
Heat Shock Protein Interaction in Cancer Resistance
Studies have shown that this compound interacts with heat shock proteins like HSP27, influencing cancer cell resistance to therapy. This interaction is key in cancer research, offering insights into overcoming resistance mechanisms in tumors (Ma et al., 2013).
特性
CAS番号 |
107807-22-7 |
|---|---|
分子式 |
C30H35NO11 |
分子量 |
585.6 g/mol |
IUPAC名 |
methyl 4-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |
InChI |
InChI=1S/C30H35NO11/c1-6-30(39)11-16(42-17-10-14(31(3)4)24(33)12(2)41-17)19-20(23(30)29(38)40-5)28(37)21-22(27(19)36)26(35)18-13(25(21)34)8-7-9-15(18)32/h7-9,12,14,16-17,23-24,32-33,36-37,39H,6,10-11H2,1-5H3 |
InChIキー |
CVACSAHKWDLUII-UHFFFAOYSA-N |
SMILES |
CCC1(CC(C2=C(C1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC5CC(C(C(O5)C)O)N(C)C)O |
正規SMILES |
CCC1(CC(C2=C(C1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC5CC(C(C(O5)C)O)N(C)C)O |
同義語 |
epelmycin D |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(2R)-2-[[(2S)-2-[(2-methoxyacetyl)amino]-3-methylbutanoyl]-methylamino]-4-methyl-N-[(3R,6R,13S,16S,19R,29R,36S,37R)-3,19,26-tris[(2S)-butan-2-yl]-4,13,14,17,27,34,37-heptamethyl-6,29-bis(2-methylpropyl)-2,5,8,12,15,18,21,25,28,31,35-undecaoxo-16-propan-2-yl-1-oxa-4,7,11,14,17,20,24,27,30,34-decazacycloheptatriacont-36-yl]pentanamide](/img/structure/B217386.png)

![3-[18-(2-Carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;iron(2+)](/img/structure/B217396.png)

![N-[(E,3R,4R,5S,9R,10S,11S)-6,10-dihydroxy-11-[(1S,3S,5S,7R,8S,12Z,14Z,17S,19R)-17-hydroxy-3,5,7-trimethoxy-8,14-dimethyl-11-oxospiro[10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-triene-4,2'-oxirane]-9-yl]-4-methoxy-3,5,9-trimethyldodec-1-enyl]-N-methylformamide](/img/structure/B217420.png)



![N-[(E)-[(2E,4E,6E,8E)-Undeca-2,4,6,8-tetraenylidene]amino]nitrous amide](/img/structure/B217443.png)
![2-[3-[4,5-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxyphenyl]-5,7-dimethoxychromen-4-one](/img/structure/B217446.png)
